6-Bromo-2-(piperidin-3-yl)isoindolin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2-(piperidin-3-yl)isoindolin-1-one is a chemical compound that belongs to the class of isoindolinone derivatives. This compound is characterized by the presence of a bromine atom at the 6th position of the isoindolinone ring and a piperidin-3-yl group attached to the nitrogen atom of the isoindolinone ring. It has a molecular formula of C13H15BrN2O and a molecular weight of 295.17 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(piperidin-3-yl)isoindolin-1-one typically involves the reaction of 6-bromoisoindoline-1,3-dione with piperidine. The reaction is carried out in the presence of a suitable solvent, such as toluene, under reflux conditions. The reaction mixture is heated for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can also enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-(piperidin-3-yl)isoindolin-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The isoindolinone ring can undergo oxidation to form isoindoline-1,3-dione derivatives.
Reduction Reactions: The carbonyl group in the isoindolinone ring can be reduced to form isoindoline derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of substituted isoindolinone derivatives.
Oxidation Reactions: Formation of isoindoline-1,3-dione derivatives.
Reduction Reactions: Formation of isoindoline derivatives.
Scientific Research Applications
6-Bromo-2-(piperidin-3-yl)isoindolin-1-one has several scientific research applications, including:
Medicinal Chemistry: This compound is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticonvulsant and anticancer drugs.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including heterocyclic compounds and natural product analogs.
Biological Research: The compound is used in the study of biological pathways and mechanisms, particularly those involving isoindolinone derivatives.
Industrial Applications: It is employed in the production of specialty chemicals and pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of 6-Bromo-2-(piperidin-3-yl)isoindolin-1-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in the synthesis of neurotransmitters, thereby exerting anticonvulsant effects. Additionally, it may interact with cellular receptors involved in cell proliferation, leading to anticancer activity .
Comparison with Similar Compounds
6-Bromo-2-(piperidin-3-yl)isoindolin-1-one can be compared with other similar compounds, such as:
3-(6-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione: This compound is a lenalidomide analog and is used in PROTAC research.
5-Bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione: This compound is used in the treatment of sickle cell disease and β-thalassemia.
3-(5-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione: This compound is used in the synthesis of pharmaceutical intermediates.
Properties
Molecular Formula |
C13H15BrN2O |
---|---|
Molecular Weight |
295.17 g/mol |
IUPAC Name |
6-bromo-2-piperidin-3-yl-3H-isoindol-1-one |
InChI |
InChI=1S/C13H15BrN2O/c14-10-4-3-9-8-16(13(17)12(9)6-10)11-2-1-5-15-7-11/h3-4,6,11,15H,1-2,5,7-8H2 |
InChI Key |
CHSDGSHWTUEJHC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)N2CC3=C(C2=O)C=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.